N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of fluorophenyl, piperazine, methoxyphenyl, and trimethoxybenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine through the reaction of piperazine with 4-fluorobenzaldehyde under acidic conditions.
Methoxyphenyl Intermediate: The next step involves the synthesis of the 4-methoxyphenyl intermediate by reacting 4-methoxybenzaldehyde with an appropriate amine.
Condensation Reaction: The final step involves the condensation of the piperazine derivative with the methoxyphenyl intermediate in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including receptors and enzymes.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to and modulate the activity of certain receptors, such as serotonin or dopamine receptors.
Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)piperazine: A simpler analogue that lacks the methoxyphenyl and trimethoxybenzamide groups.
N-(3,4-dimethylisoxazol-5-yl)piperazine: Another compound with a similar piperazine core but different substituents.
Uniqueness
N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(E)-[3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]methylideneamino]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN4O5/c1-36-25-10-5-20(18-31-32-29(35)21-16-26(37-2)28(39-4)27(17-21)38-3)15-22(25)19-33-11-13-34(14-12-33)24-8-6-23(30)7-9-24/h5-10,15-18H,11-14,19H2,1-4H3,(H,32,35)/b31-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTRMJQSSBUXGJ-FDAWAROLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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